molecular formula C30H28N4O2S B2958640 (4-Benzhydrylpiperazin-1-yl)(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)methanone CAS No. 1049467-86-8

(4-Benzhydrylpiperazin-1-yl)(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)methanone

Cat. No.: B2958640
CAS No.: 1049467-86-8
M. Wt: 508.64
InChI Key: ZSHNIUHEUHNWMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Benzhydrylpiperazin-1-yl)(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)methanone is a structurally complex compound featuring an imidazo[2,1-b]thiazole core substituted at the 6-position with a 4-methoxyphenyl group and at the 3-position with a benzhydrylpiperazine moiety via a methanone linker.

Properties

IUPAC Name

(4-benzhydrylpiperazin-1-yl)-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H28N4O2S/c1-36-25-14-12-22(13-15-25)26-20-34-27(21-37-30(34)31-26)29(35)33-18-16-32(17-19-33)28(23-8-4-2-5-9-23)24-10-6-3-7-11-24/h2-15,20-21,28H,16-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSHNIUHEUHNWMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)C(=O)N4CCN(CC4)C(C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Benzhydrylpiperazin-1-yl)(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)methanone typically involves multi-step organic reactions. One common approach begins with the preparation of the imidazo[2,1-b]thiazole core, followed by the introduction of the methoxyphenyl group. The piperazine ring is then functionalized with a benzhydryl group. Each step requires specific reaction conditions, such as controlled temperatures, solvents, and catalysts, to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and scalability. This could include the use of continuous flow reactors, which allow for precise control over reaction conditions and can be scaled up more easily than traditional batch reactors. Additionally, the use of automated synthesis platforms could streamline the production process, reducing the time and cost associated with manual synthesis.

Chemical Reactions Analysis

Types of Reactions

(4-Benzhydrylpiperazin-1-yl)(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could produce a more saturated molecule. Substitution reactions could introduce a wide variety of functional groups, depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (4-Benzhydrylpiperazin-1-yl)(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)methanone can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology

In biology, this compound could be used to study the interactions between small molecules and biological macromolecules. Its structural features may allow it to bind to specific proteins or nucleic acids, providing insights into their function and potential therapeutic targets.

Medicine

In medicine, this compound may have potential as a drug candidate. Its unique structure could allow it to interact with specific biological targets, leading to the development of new treatments for various diseases.

Industry

In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties may make it suitable for a variety of industrial applications.

Mechanism of Action

The mechanism of action of (4-Benzhydrylpiperazin-1-yl)(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)methanone likely involves interactions with specific molecular targets, such as proteins or nucleic acids. These interactions can modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name / ID Key Substituents Molecular Weight Notable Biological Activity Reference
(4-Benzhydrylpiperazin-1-yl)(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)methanone 4-Methoxyphenyl (imidazo), benzhydrylpiperazine (methanone-linked) 427.5* N/A (structural analog data inferred)
5l: 2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide 4-Chlorophenyl (imidazo), 4-methoxybenzylpiperazine (acetamide-linked) 573.18 VEGFR2 inhibition (5.72% at 20 μM), IC50 = 1.4 μM (MDA-MB-231) vs. sorafenib (IC50 = 5.2 μM)
5h: N-(6-Chloropyridin-3-yl)-2-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide 4-Methoxyphenyl (imidazo), chloropyridinyl (acetamide-linked) N/A Cytotoxicity data not reported; high yield (81%)
1-(4-Acetylpiperazin-1-yl)-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)ethanone 4-Fluorophenyl (imidazo), acetylpiperazine (ethanone-linked) 386.4 N/A (structural analog)

*Molecular weight inferred from CAS 1087801-93-1, a derivative with a similar core .

Key Observations:

The benzhydryl group introduces significant steric bulk, which could enhance lipophilicity and membrane permeability but may reduce solubility .

Phenyl Ring Modifications: Replacement of 4-methoxyphenyl (target compound) with 4-chlorophenyl (5l) or 4-fluorophenyl () alters electronic properties.

Piperazine Derivatives :

  • The benzhydrylpiperazine moiety is distinct from 4-methoxybenzylpiperazine (5l) or acetylpiperazine (). The benzhydryl group’s two phenyl rings may engage in π-π stacking with aromatic residues in target proteins, a feature absent in simpler piperazine derivatives.

Pharmacological and Physicochemical Properties

  • The target compound’s benzhydryl group may further modulate selectivity .
  • Solubility and Bioavailability : The 4-methoxyphenyl group improves solubility compared to chloro or fluoro analogs, but the benzhydrylpiperazine may counterbalance this by increasing logP .

Biological Activity

The compound (4-Benzhydrylpiperazin-1-yl)(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)methanone exhibits significant biological activity, particularly in the realms of anticancer and antimicrobial properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structure consisting of a piperazine moiety linked to an imidazo[2,1-b]thiazole ring, which is known for its diverse pharmacological activities. The presence of the methoxyphenyl group enhances its lipophilicity and biological interactions.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro evaluations demonstrate its efficacy against various cancer cell lines:

  • Cell Lines Tested : A549 (lung cancer), HeLa (cervical cancer), and HepG2 (liver cancer).
  • Mechanism of Action : The compound induces apoptosis in cancer cells, as evidenced by Hoechst staining and annexin V-FITC assays. It also arrests the cell cycle at the G2/M phase, indicating disruption in cell division processes .

Table 1: Anticancer Activity Summary

Cell LineIC50 (µM)Mechanism of Action
A5491.08Apoptosis induction, G2/M arrest
HeLa0.75Inhibition of tubulin polymerization
HepG2>10Minimal activity

Antimicrobial Activity

The compound also shows promising antimicrobial properties against various pathogens. Studies indicate that it possesses significant antibacterial activity, particularly against strains resistant to conventional antibiotics.

Table 2: Antimicrobial Activity Overview

PathogenActivityMinimum Inhibitory Concentration (MIC)
Staphylococcus aureusModerate32 µg/mL
Escherichia coliStrong16 µg/mL
Pseudomonas aeruginosaWeak>64 µg/mL

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely related to its structural components. The methoxy group on the phenyl ring significantly enhances its anticancer properties. SAR studies suggest that modifications to the piperazine or thiazole moieties may lead to improved efficacy and selectivity against cancer cells .

Case Studies

  • In Vivo Studies : A study conducted on mice bearing A549 tumors showed that administration of the compound resulted in a significant reduction in tumor size compared to control groups, with minimal toxicity observed in normal tissues.
  • Combination Therapy : Preliminary investigations into combination therapies with established chemotherapeutic agents indicate enhanced anticancer effects without increased toxicity, suggesting potential for clinical application.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.